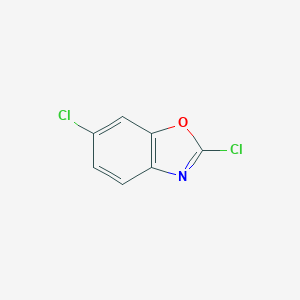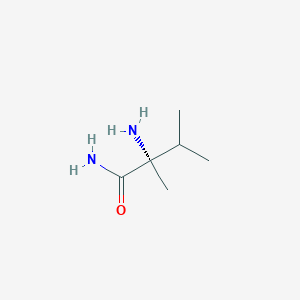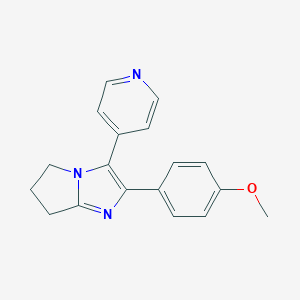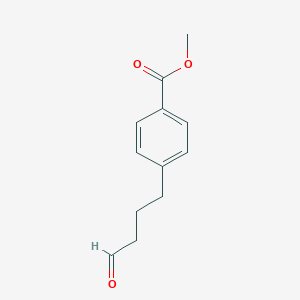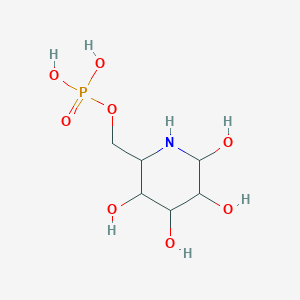
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, also known as THPMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPMP is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. This compound has been synthesized using various methods and has shown potential in various scientific applications.
Mechanism Of Action
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. The mechanism of action of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is not well understood, but it is believed to involve the phosphorylation of proteins. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the activity of certain enzymes by phosphorylating them, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical And Physiological Effects
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has also been shown to scavenge free radicals, which are molecules that can cause cellular damage. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the growth of cancer cells in vitro, but its anti-cancer properties have not been extensively studied.
Advantages And Limitations For Lab Experiments
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is stable under a wide range of conditions, making it a useful compound for experiments that require long-term stability. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is also easy to synthesize using chemical methods, which makes it accessible to researchers. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has low toxicity, which reduces the risk of adverse effects in lab experiments. However, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, including its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and delivery method for (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in these applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of new compounds, including peptides and small molecules. Finally, further research is needed to understand the role of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in cellular signaling pathways and its potential as a tool for studying these pathways.
Conclusion:
In conclusion, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine that has shown potential in various scientific applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods and has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Future research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate should focus on its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways.
Synthesis Methods
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2,5-diketopiperazine and dihydrogen phosphate. Chemical synthesis involves using chemical reagents to carry out the reaction. Fermentation involves using microorganisms to produce (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate. The most common method of synthesizing (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is chemical synthesis, which involves reacting 2,5-diketopiperazine with dihydrogen phosphate in the presence of a catalyst.
Scientific Research Applications
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential in various scientific applications, including drug delivery, as a chiral auxiliary, and in the synthesis of peptides. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a chiral auxiliary in the synthesis of various compounds due to its ability to selectively control the stereochemistry of the reaction. In drug delivery, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a prodrug, which is a biologically inactive compound that is converted into an active drug in the body. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of peptides as a protecting group.
properties
CAS RN |
116026-31-4 |
|---|---|
Product Name |
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
Molecular Formula |
C6H14NO8P |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(3,4,5,6-tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c8-3-2(1-15-16(12,13)14)7-6(11)5(10)4(3)9/h2-11H,1H2,(H2,12,13,14) |
InChI Key |
GOGMMRLMDFIUBC-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
synonyms |
nojirimycin 6-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



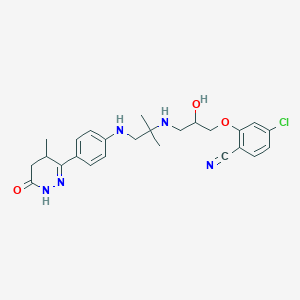
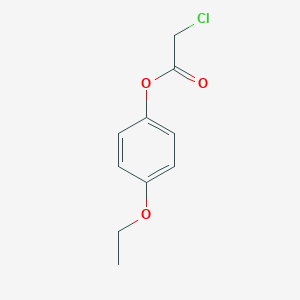
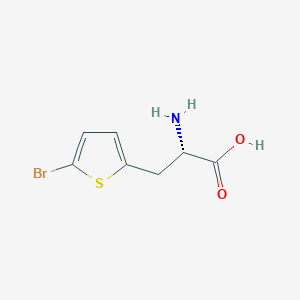
acetic acid](/img/structure/B51367.png)
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
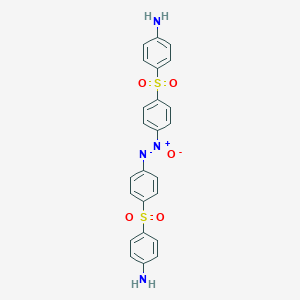
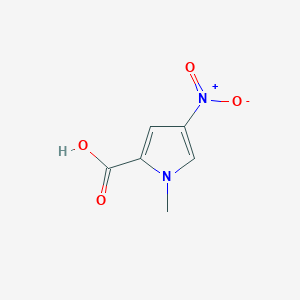

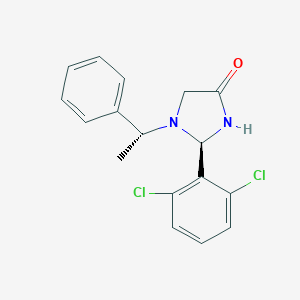
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
